Dihydromevinolin is a chemical compound that belongs to the class of statins, which are primarily used for lowering cholesterol levels in the blood. It is a dihydro derivative of mevinolin, a natural product originally isolated from the fungus Penicillium citrinum. Dihydromevinolin has garnered interest due to its potential pharmacological properties and its role in the biosynthesis of more complex statin molecules.
Dihydromevinolin is typically derived from the fermentation processes involving certain fungi, particularly those in the Penicillium genus. These organisms produce mevinolin, which can then be chemically reduced to obtain dihydromevinolin. This compound is not only significant in pharmaceutical applications but also serves as an important intermediate in the synthesis of various statins.
Dihydromevinolin is classified as a secondary metabolite and a member of the polyketide family. Its structural characteristics categorize it within the broader group of lipid-lowering agents known as statins.
The synthesis of dihydromevinolin can be achieved through several methods, with selective reduction being one of the most common approaches. The reduction of mevinolin to dihydromevinolin has been documented using various catalysts and reagents.
One notable method involves using iridium catalysts in conjunction with cyclooctadiene and tricyclohexylphosphine. The reaction conditions typically require careful control of temperature and pressure to ensure high yields and selectivity towards dihydromevinolin over other byproducts .
Dihydromevinolin features a complex molecular structure characterized by multiple rings and functional groups typical of statins. Its molecular formula is CHO, and it has a molecular weight of approximately 349.46 g/mol.
The structural representation of dihydromevinolin reveals several stereocenters, contributing to its biological activity. The compound's three-dimensional conformation plays a crucial role in its interaction with biological targets.
Dihydromevinolin participates in various chemical reactions, primarily involving further modifications to enhance its pharmacological properties. These reactions may include oxidation, esterification, or conjugation with other pharmacophores.
For example, dihydromevinolin can undergo oxidation to yield more potent statins or derivatives that exhibit improved efficacy against cholesterol biosynthesis pathways. The specific reaction conditions, such as solvent choice and temperature, are critical for optimizing yields and minimizing side reactions.
Dihydromevinolin exerts its biological effects primarily through inhibition of HMG-CoA reductase, an enzyme pivotal in cholesterol biosynthesis. By blocking this enzyme, dihydromevinolin effectively reduces cholesterol levels in the bloodstream.
Research indicates that compounds like dihydromevinolin can lower low-density lipoprotein cholesterol levels significantly, thereby reducing the risk of cardiovascular diseases associated with high cholesterol levels .
Dihydromevinolin is typically a white to off-white solid at room temperature. It exhibits moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide but is less soluble in water.
The compound's chemical stability is influenced by factors such as pH and temperature. Dihydromevinolin is sensitive to light and should be stored under appropriate conditions to prevent degradation.
Relevant data regarding its melting point, boiling point, and spectral properties (such as nuclear magnetic resonance and mass spectrometry) are essential for characterizing this compound accurately.
Dihydromevinolin has several applications in scientific research, particularly in studies related to lipid metabolism and cardiovascular health. It serves as a valuable intermediate for synthesizing various statins and has been used in pharmacological studies to explore new therapeutic avenues for managing hyperlipidemia.
Additionally, its role as a model compound helps researchers understand the structure-activity relationships within the statin class, paving the way for developing more effective lipid-lowering agents .
Dihydromevinolin (also known as 4a,5-dihydromevinolin or dihydromonacolin L) is a potent hypocholesterolemic secondary metabolite biosynthesized by the filamentous fungus Aspergillus terreus. This compound belongs to the statin family of molecules, characterized by their ability to competitively inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis [3]. Dihydromevinolin features a trans-fused decalin (octahydronaphthalene) ring system and a β-hydroxyacid side chain, structural motifs essential for its biological activity [3].
The biosynthesis of dihydromevinolin involves two separate large multifunctional polyketide synthase (PKS) systems that collaboratively assemble the molecule from simple acyl-CoA precursors:
Nonaketide Synthase (LovB): A 269-kDa multidomain enzyme (encoded by lovB) catalyzes the assembly of the decalin core. This iterative type I PKS incorporates one acetyl-CoA starter unit and eight malonyl-CoA extender units. The enzyme contains catalytic domains typical of fungal PKSs, including ketosynthase (KS), acyltransferase (AT), dehydratase (DH), enoylreductase (ER), ketoreductase (KR), and acyl carrier protein (ACP) domains. Uniquely, it also features a centrally located methyltransferase (MT) domain responsible for C-6 methylation and a C-terminal reductase domain (R) that facilitates the final reductive release of the polyketide chain [7].
Diketide Synthase (LovF): A 220-kDa PKS (encoded by lovF) synthesizes the 2-methylbutyryl side chain from one acetyl-CoA and one malonyl-CoA unit. This enzyme shares domain architecture with LovB but lacks the ER and R domains [7].
Table 1: Core Enzymes in Dihydromevinolin Biosynthesis
Enzyme | Gene | Molecular Weight | Function | Catalytic Domains |
---|---|---|---|---|
Nonaketide synthase | lovB | 269 kDa | Assembly of decalin core | KS, AT, DH, ER, KR, MT, ACP, R |
Diketide synthase | lovF | 220 kDa | Synthesis of 2-methylbutyryl side chain | KS, AT, DH, KR, MT, ACP |
Enoyl reductase | lovC | - | Trans-acting enoyl reduction | ER |
Oxidase | lovA | - | Decalin ring oxidation | Cytochrome P450 |
Following assembly by the PKS complexes, the nascent nonaketide undergoes cyclization into a hexahydronaphthalene ring system. This intermediate is oxidized by the cytochrome P450 monooxygenase LovA to form monacolin J, which is subsequently hydroxylated to yield mevinolin (lovastatin) [7].
Dihydromevinolin arises from the enzymatic reduction of mevinolin through the saturation of the C4a-C5 double bond in the decalin moiety:
Reduction Mechanism: The reaction is catalyzed by NAD(P)H-dependent enoate reductases present in A. terreus. These enzymes specifically target the α,β-unsaturated double bond conjugated to the ester carbonyl in mevinolin, resulting in the formation of the trans-fused octahydronaphthalene system characteristic of dihydromevinolin [3].
Co-occurrence with Mevinolin: Dihydromevinolin is typically produced alongside mevinolin in A. terreus cultures, with the ratio influenced by strain genetics and cultivation conditions. The reduction step occurs late in the biosynthetic pathway, and both compounds exhibit similar hypocholesterolemic activity, though with potentially different pharmacokinetic profiles [3] [8].
The production of dihydromevinolin in A. terreus is highly responsive to carbon source composition:
Carbohydrate Sources: Complex carbohydrates like lactose support sustained production, while rapidly metabolized sugars (e.g., glucose) cause catabolite repression of secondary metabolite pathways. Inulin supplementation (5 g/L) has minimal effect on dihydromevinolin production but may alter the profile of co-produced metabolites [8].
Nitrogen Modulation: Increasing yeast extract concentration from 2 g/L to 4 g/L suppresses dihydromevinolin formation, while reducing it to 0.5 g/L slightly enhances production, indicating that moderate nitrogen limitation favors statin biosynthesis [8].
Table 2: Influence of Bioreactor Conditions on Dihydromevinolin Production
Process Parameter | Standard Condition | Optimized Condition | Effect on Yield | Metabolic Consequences |
---|---|---|---|---|
Aeration | 0.5 vvm (constant) | Increased idiophase aeration | ↑ terrein & geodin | Enhanced oxidative metabolism |
Salinity | 0.4 g/L NaCl | 150 g/L NaCl | ↓ 90% statins | Severe metabolic inhibition |
Chlorine Supply | Standard chloride | Chloride-deficient medium | ↑ butyrolactones & asterric acid | Altered halogenase activity |
Culture Morphology | Dispersed hyphae | Compact pellets | ↓ statin production | Reduced nutrient penetration |
Oxygenation Strategy: High oxygen transfer rates during the idiophase (production phase) significantly enhance dihydromevinolin biosynthesis. Maintaining dissolved oxygen above 30% saturation through increased agitation (1000 rpm) and aeration supports the activity of oxygen-dependent enzymes, including P450 monooxygenases involved in statin biosynthesis. Conversely, oxygen limitation shifts metabolism toward anaerobic byproducts [8].
Osmotic Stress: High salt concentrations (150 g/L NaCl) severely inhibit dihydromevinolin production (>90% reduction) and promote the formation of dense, compact pellets with reduced metabolic activity. This stress response diverts resources toward primary maintenance metabolism at the expense of secondary metabolite production [8].
Halogen Availability: Chlorine-deficient conditions (achieved by replacing NaCl with Na₂SO₄) promote the production of non-halogenated metabolites, including dihydromevinolin, while reducing the formation of chlorinated compounds like geodin. This strategy effectively increases dihydromevinolin's share in the metabolite profile [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3